4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine
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Overview
Description
Preparation Methods
The synthesis of 4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone . Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-(5-Methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiazole ring.
Scientific Research Applications
4-(5-Methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt fungal cell membranes . The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-(5-Methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine can be compared with other indole-thiazole derivatives:
4-(Indol-3-yl)thiazole-2-amines: These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity.
4-(Indol-3-yl)thiazole acylamines: These derivatives have an acyl group attached to the thiazole ring, which can enhance their antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
797797-53-6 |
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Molecular Formula |
C15H17N3OS |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-(5-methoxy-1,2-dimethylindol-3-yl)-N-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H17N3OS/c1-9-14(12-8-20-15(16-2)17-12)11-7-10(19-4)5-6-13(11)18(9)3/h5-8H,1-4H3,(H,16,17) |
InChI Key |
FUDWFUXZKISFAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C)C=CC(=C2)OC)C3=CSC(=N3)NC |
solubility |
23.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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